MPI-0479605 is a highly potent, ATP-competitive small-molecule inhibitor of the mitotic kinase Mps1 (also known as TTK), featuring an IC50 of 1.8 nM [1]. Mps1 is a dual-specificity protein kinase essential for the bipolar attachment of chromosomes to the mitotic spindle and the maintenance of the spindle assembly checkpoint (SAC). By selectively disrupting Mps1 function, MPI-0479605 induces premature anaphase, aberrant mitosis, aneuploidy, and subsequent apoptotic cell death or mitotic catastrophe [1]. For procurement in oncology and cell cycle research, this compound provides a highly selective chemical probe with validated in vivo pharmacokinetic stability, making it a preferred precursor for evaluating SAC-targeted therapeutic strategies in preclinical models.
Substituting MPI-0479605 with broader-spectrum mitotic kinase inhibitors, such as Reversine, introduces significant confounding variables in cell cycle assays. While Reversine is a well-known Mps1 inhibitor, it exhibits substantial off-target activity against Aurora kinases, which independently regulate centrosome maturation and chromosome segregation [1]. This dual inhibition obscures whether observed mitotic defects are driven by SAC override (Mps1) or cytoskeletal disruption (Aurora). Furthermore, substituting with earlier-generation Mps1 inhibitors like AZ3146 requires significantly higher dosing due to lower target affinity (IC50 ~35 nM), increasing the risk of off-target toxicity and reducing the dynamic range in cellular assays . MPI-0479605’s strict selectivity profile and nanomolar potency ensure that observed aneuploidy and tumor growth inhibition are specifically attributable to Mps1/TTK blockade.
In biochemical assays measuring the inhibition of Mps1 enzymatic activity, MPI-0479605 demonstrates an IC50 of 1.8 nM[1]. In contrast, the widely used benchmark Mps1 inhibitor AZ3146 exhibits an IC50 of approximately 35 nM . This represents a nearly 19-fold increase in potency for MPI-0479605, allowing researchers to achieve complete SAC override at significantly lower concentrations, thereby minimizing solvent toxicity and off-target interactions in sensitive cell culture models.
| Evidence Dimension | Mps1 (TTK) Kinase IC50 |
| Target Compound Data | 1.8 nM |
| Comparator Or Baseline | AZ3146 (IC50 ~35 nM) |
| Quantified Difference | ~19-fold higher potency |
| Conditions | In vitro 33P filter plate kinase assay / ATP-competitive conditions |
Higher potency allows for lower dosing in cellular assays, reducing off-target effects and improving the reliability of SAC disruption models.
A critical differentiator for MPI-0479605 is its exceptional selectivity profile when screened against a panel of 120 kinases. While structurally related to the Mps1 inhibitor Reversine, MPI-0479605 completely lacks the off-target activity against Aurora kinases that characterizes Reversine [1]. This >40-fold selectivity over other kinases ensures that the mitotic catastrophe induced by MPI-0479605 is exclusively driven by Mps1 inhibition, preventing the confounding chromosomal alignment issues caused by Aurora kinase suppression.
| Evidence Dimension | Kinase Selectivity (Aurora Kinase Activity) |
| Target Compound Data | No activity against Aurora kinases; >40-fold selectivity over 120 other kinases |
| Comparator Or Baseline | Reversine (Significant off-target Aurora kinase inhibition) |
| Quantified Difference | Complete elimination of Aurora kinase cross-reactivity |
| Conditions | Broad kinase panel screening (120 kinases) |
Procuring an Aurora-sparing Mps1 inhibitor is essential for researchers needing to isolate the specific role of the spindle assembly checkpoint without disrupting other mitotic pathways.
Unlike many in vitro-only chemical probes, MPI-0479605 possesses the pharmacokinetic stability required for systemic in vivo administration. In HCT-116 colorectal cancer xenograft models, intraperitoneal dosing of MPI-0479605 (150 mg/kg every fourth day) achieved a 74% tumor growth inhibition (TGI) [1]. This demonstrates that the compound's high in vitro potency translates effectively to in vivo tumor suppression, providing a reliable translational bridge from cell-based assays to preclinical animal models.
| Evidence Dimension | Tumor Growth Inhibition (TGI) |
| Target Compound Data | 74% TGI at 150 mg/kg Q4D dosing |
| Comparator Or Baseline | Vehicle control (0% TGI) |
| Quantified Difference | 74% reduction in tumor volume growth |
| Conditions | HCT-116 colorectal xenograft in nu/nu mice, IP administration |
Verified in vivo bioavailability and efficacy make this compound a viable candidate for preclinical oncology studies, avoiding the need to reformulate or switch inhibitors post-in vitro validation.
Due to its 1.8 nM potency and lack of Aurora kinase cross-reactivity [1], MPI-0479605 is a highly effective choice for inducing premature anaphase and studying SAC bypass in synchronized cell cultures. It allows researchers to confidently attribute resulting aneuploidy and micronuclei formation strictly to Mps1/TTK inhibition.
The compound's validated pharmacokinetic profile and demonstrated 74% tumor growth inhibition in HCT-116 models [1] make it highly suitable for in vivo efficacy studies. Procurement for animal studies is justified by its ability to maintain therapeutic plasma concentrations via intraperitoneal dosing without requiring complex formulation strategies.
Because MPI-0479605 effectively drives cells into mitotic catastrophe [1], it serves as a highly reliable baseline inhibitor for screening synergistic drug combinations (e.g., with paclitaxel) or for modeling acquired resistance mechanisms (such as APC/C mutations) in triple-negative breast cancer and colorectal cancer lines[2].